molecular formula C14H18FNO3 B8232477 Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B8232477
M. Wt: 267.30 g/mol
InChI Key: SNHPCHKVLAYMAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and hydroxyl groups play a crucial role in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHPCHKVLAYMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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